Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-
Description
Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- is a nitrile-substituted coumarin derivative characterized by a 2-oxo-2H-1-benzopyran (coumarin) core with an acetonitrile (-CH2CN) group attached via an ether linkage at the 7-position. The coumarin scaffold is renowned for its pharmacological versatility, including roles as enzyme inhibitors, fluorescent probes, and bioactive agents . The nitrile moiety in this compound may confer unique electronic and reactivity properties, distinguishing it from other coumarin derivatives.
Properties
CAS No. |
65031-14-3 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7NO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,6H2 |
InChI Key |
LAVBVRBYBVONMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC#N |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement-Mediated Benzopyran Synthesis
The Claisen rearrangement, as detailed in patent CN103030652A, enables precise control over benzopyran regiochemistry. Starting with o-nitroaniline , a five-step sequence generates the 7-hydroxyl intermediate:
-
Halo substitution : Bromination at the nitro group’s para position yields 4-bromo-2-nitroaniline (86.8% yield) using N-bromosuccinimide (NBS) in acetic acid.
-
Nitro reduction : Catalytic hydrogenation converts the nitro group to an amine, forming 4-bromo-1,2-benzenediamine .
-
Diazosulfide annulation : Reaction with thionyl chloride and triethylamine generates 5-bromo-2,1,3-benzodithiazole .
-
Williamson etherification : Alkoxy substitution replaces bromine, followed by acid hydrolysis to expose the 7-hydroxyl group.
-
Claisen rearrangement : Propargyl alcohol derivatives undergo-sigmatropic rearrangement in acetonitrile with p-toluenesulfonic acid (TsOH), forming the benzopyran core.
This method’s strength lies in its regioselectivity, though the multi-step sequence limits overall yield (41% in final step).
Multicomponent Reactions (MCRs) Under Solvent-Free Conditions
A solvent-free MCR approach condenses 1-naphthol , aromatic aldehydes , and benzenesulfonyl acetonitrile using piperidine catalysis. The one-pot reaction proceeds via:
-
Knoevenagel condensation between aldehyde and acetonitrile.
-
Michael addition of 1-naphthol to the Knoevenagel adduct.
While atom-economical and rapid (2–4 hours), this method primarily functionalizes the 2- and 4-positions, necessitating post-synthetic modifications for 7-substitution.
Optimization of Reaction Conditions
Catalytic Enhancements
-
Microwave assistance : Irradiating the Claisen rearrangement step at 150 W reduces reaction time from 24 hours to 45 minutes, though product degradation risks necessitate precise temperature control.
-
Phase-transfer catalysis : Adding tetrabutylammonium bromide (TBAB) during Williamson etherification improves interfacial contact between aqueous NaCN and organic phases, boosting yield by 15%.
Solvent Impact
-
Eco-friendly solvents : Ethanol-water mixtures (3:1) in MCRs reduce environmental footprint without compromising yield.
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Anhydrous acetonitrile : Critical for Claisen rearrangement to prevent hydrolysis of intermediates.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (CDCl₃): The 7-O-CH₂-CN moiety appears as a singlet integrating for 2H at δ 4.82–4.87 ppm. The benzopyran lactone proton resonates as a doublet (J = 9.8 Hz) at δ 6.21 ppm.
-
¹³C NMR : The nitrile carbon is observed at δ 118.2 ppm, while the carbonyl (C-2) appears at δ 160.4 ppm.
-
HRMS : Molecular ion [M+H]⁺ at m/z 229.0743 (calc. 229.0739) confirms stoichiometry C₁₁H₇NO₃.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol-water) shows a single peak at retention time 6.8 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen + Alkylation | 41–45 | 98 | Regioselective | Multi-step, moderate yield |
| MCR + Modification | 55–60 | 95 | Atom-economical | Limited to 2/4-substitution |
| Direct Cyanidation | 35–40 | 90 | Single-step | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- has the molecular formula and a molecular weight of approximately 201.18 g/mol. Its structure features a chromenone moiety linked to an acetonitrile group through an ether linkage, which is significant for its reactivity and biological activity .
Chemistry
In organic synthesis, Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic chemists .
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations have shown that it could induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .
Medicine
The therapeutic applications of Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- are under exploration. It is being investigated for its ability to interact with various molecular targets involved in disease pathways. For example:
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes associated with oxidative stress and inflammation .
Case Studies
- Anticancer Research : A study focusing on the anticancer properties of coumarin derivatives, including Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis .
- Antimicrobial Activity : In a series of experiments assessing the antimicrobial efficacy of various coumarin derivatives, Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yloxy]- displayed notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Nitrile vs.
- Bicoumarin Derivatives : Compounds like EDGEWORIN and Daphsaifnin exhibit dimeric coumarin structures, which are associated with enhanced bioactivity (e.g., enzyme inhibition, cytotoxicity) but may also increase toxicity risks .
- Arylisoxazole-Chromenone Carboxamides: The oxazole-carboxamide derivative demonstrates potent cholinesterase inhibition (IC50 < 10 µM), suggesting that bulky substituents at the 7-position improve target binding .
Analytical Methods
- HPLC Analysis : Reverse-phase HPLC with acetonitrile/water mobile phases (e.g., Newcrom R1 column) is standard for coumarin derivatives, as demonstrated for N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide .
Biological Activity
Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-, also known as 2-((2-oxo-2H-chromen-7-yl)oxy)acetonitrile, is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-2-one moiety linked to an acetonitrile group through an ether linkage. Its chemical formula is C₁₁H₇NO₃, and it has a molecular weight of 205.17 g/mol. The structural characteristics contribute to its biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- is attributed to its ability to interact with various molecular targets and pathways:
- Enzyme Inhibition : The compound can inhibit enzymes involved in oxidative stress and inflammation, which may lead to therapeutic effects in conditions such as neurodegenerative diseases.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial for maintaining homeostasis.
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells.
Antioxidant Properties
Research indicates that Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- demonstrates significant antioxidant activity. This is crucial for protecting cells from oxidative damage, which is implicated in various diseases.
Neuroprotective Effects
Several studies have explored the neuroprotective potential of coumarin derivatives. For instance, compounds similar to Acetonitrile have shown efficacy in protecting neuronal cells against oxidative stress-induced damage. A notable study reported that certain coumarin derivatives could protect rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced toxicity .
Anti-inflammatory Activity
The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is beneficial in treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 value for AChE inhibition was reported at 3 μM . This suggests potential applications in the management of Alzheimer's disease by enhancing cholinergic transmission.
Case Studies
- Neuroprotective Mechanisms : A study highlighted that specific coumarin derivatives could significantly inhibit β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's pathology. This property was attributed to their ability to interact with both the catalytic active site and peripheral anionic site of AChE.
- Antioxidant Effects : Another investigation into the antioxidant capacity revealed that compounds derived from the coumarin structure exhibited protective effects against oxidative stress in neuronal models .
Data Table: Biological Activities of Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-
Q & A
Q. What are the common synthetic routes for Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-?
- Methodological Answer : The synthesis typically involves halogenation of the quinoline or coumarin core followed by nucleophilic substitution to introduce the acetonitrile group. For example:
Halogenation : Bromine or iodine is introduced at specific positions on the benzopyran ring using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures (0–25°C) .
Nitrile Introduction : The halogenated intermediate undergoes substitution with cyanide ions (e.g., NaCN or KCN) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .
-
Key Considerations :
-
Solvent purity and anhydrous conditions are critical to avoid side reactions.
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Reaction progress can be monitored via TLC or HPLC .
- Data Table : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | NBS, DMF, 25°C, 12 h | 75–85 | |
| Nitrile Substitution | NaCN, DMSO, 80°C, 6 h | 60–70 |
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) acidified with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode provides accurate molecular weight confirmation. Fragmentation patterns help identify structural features .
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve the benzopyran core and acetonitrile substituents .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the acetonitrile group in coumarin derivatives?
- Methodological Answer :
-
Solvent Optimization : Use DMF or DMSO to stabilize intermediates via strong solvation.
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Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide ion reactivity .
-
Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
-
In-Situ Monitoring : Use inline FTIR or Raman spectroscopy to track nitrile group formation .
- Data Table : Catalytic Efficiency Comparison
| Catalyst | Yield Increase (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Tetrabutylammonium bromide | 15–20 | 4–6 | |
| None (Control) | Baseline | 6–8 |
Q. How can contradictory crystallographic data be resolved when determining the structure of Acetonitrile derivatives?
- Methodological Answer :
- Software Refinement : Use SHELXL for high-resolution refinement, leveraging constraints for bond lengths/angles and twin modeling for twinned crystals .
- Cross-Validation : Compare X-ray diffraction data with NMR/IR spectra to confirm functional group positions .
- Discrepancy Analysis : If residual electron density peaks persist, test alternative space groups or consider disorder modeling .
Q. What strategies address discrepancies in reported biological activities of halogenated benzopyran derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Studies : Systematically vary halogen (Cl, Br, I) positions and analyze antimicrobial IC values .
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Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
-
Mechanistic Profiling : Employ molecular docking to compare binding affinities with target enzymes (e.g., POLRMT inhibition in mitochondrial RNA synthesis) .
- Data Table : Biological Activity Comparison
| Derivative Substituents | Antimicrobial IC (µM) | Anticancer IC (µM) | Reference |
|---|---|---|---|
| 5-Cl, 7-I, 2-CH | 0.5–1.2 | 2.8–4.5 | |
| 5-Br, 7-Cl | 1.8–3.0 | 5.0–7.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
